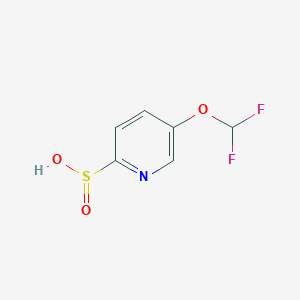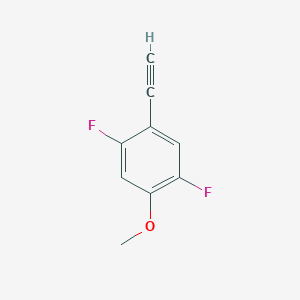![molecular formula C7H5N3O2S2 B12961312 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: Thiazolo[5,4-d]pyrimidine derivative, chloroacetic acid
Conditions: Basic medium (e.g., NaOH), reflux
Product: 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[5,4-d]pyrimidine ring system. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
-
Cyclization Reaction
Reactants: 2-aminothiazole, aldehyde/ketone
Conditions: Acidic or basic medium, heating
Product: Thiazolo[5,4-d]pyrimidine derivative
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The compound can be reduced to modify the thiazole ring or the pyrimidine ring.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
-
Substitution: : The acetic acid moiety can participate in nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium, room temperature to reflux
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acetic acid moiety.
Applications De Recherche Scientifique
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, it may act by interfering with DNA replication or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can be compared with other thiazolo[5,4-d]pyrimidine derivatives:
2-(Thiazolo[5,4-d]pyrimidin-7-yl)ethanol: Similar structure but with an ethanol moiety instead of acetic acid. It may exhibit different solubility and reactivity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)acetonitrile: Contains a nitrile group, which can alter its chemical properties and biological activity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)propanoic acid: A propanoic acid derivative that may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the thiazolo[5,4-d]pyrimidine core with the acetic acid moiety, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C7H5N3O2S2 |
|---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
2-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H5N3O2S2/c11-4(12)1-13-6-5-7(9-2-8-6)14-3-10-5/h2-3H,1H2,(H,11,12) |
Clé InChI |
CRKBZWFAZHSMOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=N1)SCC(=O)O)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



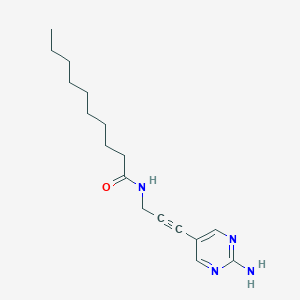
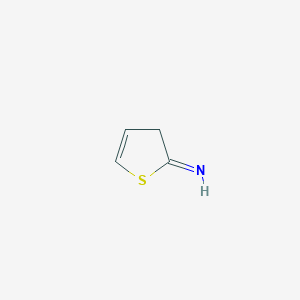




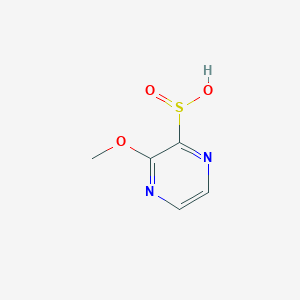
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)
